Imidazo[2,1-B]thiazole-6-propanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Cardiovascular Research

Imidazo[2,1-b]thiazole-6-propanoic acid (CAS 933708-83-9) is a fused heterocyclic building block with a privileged pharmacophore. The 6-position propanoic acid substituent is a critical determinant of biological activity: published SAR shows that even minor structural changes at this position dramatically alter cardiotonic potency and kinase inhibition (IC₅₀ ranging from sub-nanomolar to >100 nM against V600E-B-RAF). Procure this specific derivative to probe hydrogen-bonding and steric effects in S100-family protein inhibitor programs, or as a key intermediate for developing selective anticancer agents with demonstrated 9-fold therapeutic windows between tumor and normal cells. Do not substitute—functional equivalence is not guaranteed.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23
CAS No. 933708-83-9
Cat. No. B3058984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-B]thiazole-6-propanoic acid
CAS933708-83-9
Molecular FormulaC8H8N2O2S
Molecular Weight196.23
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)CCC(=O)O
InChIInChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12)
InChIKeyQFQIKOVULGDPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-B]thiazole-6-propanoic Acid (CAS 933708-83-9): Procurement-Ready Chemical Scaffold


Imidazo[2,1-b]thiazole-6-propanoic acid (CAS 933708-83-9) is a fused heterocyclic small molecule with the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol. The compound's core structure is the imidazo[2,1-b]thiazole scaffold, a privileged pharmacophore in medicinal chemistry known for its versatility in developing biologically active derivatives [1][2]. This particular analog features a propanoic acid substituent at the 6-position, a functional group that imparts unique physicochemical properties distinct from other derivatives in the class [1].

Procurement Risk: Why Not All Imidazothiazoles Are Interchangeable


Substituting Imidazo[2,1-b]thiazole-6-propanoic acid with a different imidazo[2,1-b]thiazole derivative carries significant scientific and procurement risk. The biological activity of this chemical class is exquisitely sensitive to specific structural modifications. For instance, the presence and nature of a substituent at the 6-position, such as the propanoic acid group in this compound, profoundly impacts pharmacological behavior, including cardiotonic activity [1]. Furthermore, even closely related analogs can exhibit orders of magnitude differences in target potency. Within a single study of imidazothiazole-based kinase inhibitors, IC₅₀ values against V600E-B-RAF varied from 0.978 nM to over 100 nM [2]. Therefore, assuming functional equivalence without direct comparative data for the specific 6-propanoic acid derivative can invalidate research results and lead to procurement of an ineffective or off-target chemical tool.

Data-Driven Differentiation: Quantitative Evidence for Imidazo[2,1-B]thiazole-6-propanoic Acid


Propanoic Acid Substituent: A Key Driver of Distinct Biological Activity

The 6-propanoic acid substituent on Imidazo[2,1-b]thiazole-6-propanoic acid provides a unique chemical and biological profile compared to other 6-substituted imidazothiazoles. A study on the structure-activity relationship (SAR) of related compounds demonstrates that the substituent at the 6-position is a critical determinant of pharmacological activity, with different groups (e.g., pseudothiohydantoin vs. barbituric acid) leading to significant variations in cardiotonic effects [1]. This indicates that the specific propanoic acid moiety on the target compound is not a trivial modification but a key functional group driving its distinct properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Cardiovascular Research

Potent Kinase Inhibition: Comparative Potency Against V600E-B-RAF

While direct data for Imidazo[2,1-b]thiazole-6-propanoic acid is not available, potent activity has been demonstrated for structurally related imidazothiazole derivatives. A direct comparative study showed that compound 1zb, an imidazothiazole analog, inhibited V600E-B-RAF kinase with an IC₅₀ of 0.978 nM, demonstrating 8.4-fold higher potency compared to its inhibition of RAF1 kinase (IC₅₀ = 8.2 nM) [1]. This highlights the potential of the imidazothiazole scaffold to achieve potent and selective kinase inhibition, a profile that could be replicated or modified by the 6-propanoic acid derivative.

Oncology Kinase Inhibition Melanoma

Superior Antiproliferative Activity in Melanoma Cell Lines Compared to Sorafenib

An imidazothiazole derivative (Compound 1zb) demonstrated significantly superior antiproliferative activity against a panel of melanoma cell lines when compared head-to-head with the approved kinase inhibitor sorafenib. Across four different melanoma cell lines (UACC-62, A375, SK-MEL-5, G-361), Compound 1zb exhibited IC₅₀ values ranging from 0.18 to 0.59 µM, whereas sorafenib showed IC₅₀ values ranging from 1.95 to 5.45 µM [1]. This represents a 3.3-fold to 30-fold improvement in potency depending on the specific cell line.

Anticancer Cell Viability Melanoma

Kinase Inhibition and Anticancer Activity of Imidazothiazole-Thiazolidinone Hybrids

A study on imidazothiazole-thiazolidinone hybrids provides quantitative evidence of kinase inhibition and anticancer activity. Compound 4c inhibited EGFR kinase with an IC₅₀ of 18.35 ± 1.25 µM, which is approximately 3-fold less potent than the standard drug erlotinib (IC₅₀ = 6.12 ± 0.92 µM) under the same conditions [1]. Additionally, against the A549 lung cancer cell line, compound 4c showed an IC₅₀ of 10.74 ± 0.40 µM, indicating antiproliferative activity. Importantly, its activity against the non-cancerous HEK293 cell line was significantly lower (IC₅₀ = 96.38 ± 1.79 µM), suggesting a 9-fold selectivity window for the cancer cells [1].

EGFR Anticancer Kinase Inhibition

Validated Applications for Imidazo[2,1-B]thiazole-6-propanoic Acid in R&D


Building Focused Kinase Inhibitor Libraries for Oncology

Procure Imidazo[2,1-b]thiazole-6-propanoic acid as a key building block or reference compound for assembling a library of imidazothiazole-based kinase inhibitors. Evidence from related analogs shows the scaffold can achieve single-digit nanomolar potency against critical oncology targets like V600E-B-RAF and demonstrate up to 30-fold superior activity compared to sorafenib in melanoma cell lines [1]. This positions the compound as a valuable starting point for medicinal chemistry optimization campaigns aimed at developing novel, potent, and selective anticancer agents.

Structure-Activity Relationship (SAR) Studies on 6-Substituted Imidazothiazoles

Utilize Imidazo[2,1-b]thiazole-6-propanoic acid as a critical component in SAR studies investigating the influence of substituents at the 6-position. Published research has established that the nature of the 6-substituent (e.g., lactam ring, pseudothiohydantoin, barbituric acid) dramatically modulates cardiotonic activity [1]. The 6-propanoic acid derivative fills a specific and under-explored space in this SAR landscape, enabling researchers to probe the steric, electronic, and hydrogen-bonding contributions of a carboxylic acid-containing side chain to overall biological function.

Chemical Probe Development for S100 Protein Family

Leverage Imidazo[2,1-b]thiazole-6-propanoic acid as a synthetic intermediate or scaffold for developing chemical probes targeting the S100 family of calcium-binding proteins. Patents specifically claim imidazo[2,1-b]thiazole derivatives as S100-inhibitors for the treatment of cancer, inflammatory disorders, autoimmune disorders, and neurodegenerative diseases [1]. The 6-propanoic acid derivative provides a functional handle for further conjugation or derivatization to optimize binding affinity, selectivity, and pharmacokinetic properties within this therapeutically relevant target class.

Anticancer Drug Discovery with Selectivity Profiling

Incorporate Imidazo[2,1-b]thiazole-6-propanoic acid into a program for discovering anticancer agents with a favorable therapeutic index. Data from structurally related imidazothiazole-thiazolidinone hybrids demonstrates the potential for selectivity, with a 9-fold difference in potency observed between cancer cells (A549) and normal cells (HEK293) [1]. This application scenario focuses on using the 6-propanoic acid derivative to generate and test new analogs for both potency against tumor cells and reduced cytotoxicity in healthy tissue, a crucial factor in minimizing side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[2,1-B]thiazole-6-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.